1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione
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Overview
Description
1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazones with Vilsmeier-Haack reagents, followed by intramolecular nucleophilic addition and elimination of carbon dioxide under reflux or microwave irradiation . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of c-Met and Pim-1 kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival . This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione can be compared with other pyridazine derivatives, such as:
Hydralazine: An antihypertensive agent.
Minaprine: An antidepressant.
Cefozopran: An antibiotic.
What sets this compound apart is its unique structure, which allows it to interact with specific molecular targets, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-7-methyl-3,6-dihydropyrido[3,4-d]pyridazine-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7-5-9-10(6-8-3-2-4-19-8)15-16-13(18)11(9)12(17)14-7/h2-5H,6H2,1H3,(H,14,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZVMERXOUPVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)NN=C2CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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